2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H20F2N4O4S and its molecular weight is 486.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
Research on the chemical structure of pyrimidine derivatives, including compounds with benzodioxole and difluorophenyl groups, highlights the importance of understanding their conformation and potential reactivity. Studies such as those by Subasri et al. (2016) have detailed the crystal structures of related compounds, emphasizing the folded conformation around the thioacetamide bridge and the intramolecular hydrogen bonding stabilizing this structure (Subasri et al., 2016).
Biological Activities and Applications
Several studies have explored the biological activities of pyrimidine derivatives, suggesting their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, Abu-Hashem et al. (2020) synthesized novel derivatives with significant inhibitory activities on COX-2 enzymes, alongside notable analgesic and anti-inflammatory effects (Abu-Hashem et al., 2020). Similarly, Maddila et al. (2016) reported on benzothiazole pyrimidine derivatives exhibiting excellent antibacterial and antifungal activities, comparing favorably with standard drugs (Maddila et al., 2016).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds based on pyrimidine structures has been a subject of significant interest due to their diverse potential applications. Techniques for creating fused thiazolo[3,2-a]pyrimidinones and other heterocycles demonstrate the versatility of pyrimidine derivatives as building blocks for novel compounds with potential therapeutic applications. Janardhan et al. (2014) and Amr et al. (2007) have contributed to this area by developing new synthetic routes and evaluating the anti-inflammatory activity of these compounds (Janardhan et al., 2014); (Amr et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with d2 and d3 receptors in the brain . These receptors play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in reward, motivation, and motor control among other functions .
Mode of Action
This stimulation could result in various functional changes associated with dopamine .
Biochemical Pathways
Given its potential interaction with d2 and d3 receptors, it can be inferred that this compound might influence the dopaminergic pathways in the brain . These pathways are involved in a variety of physiological processes, including motor control, reward, and cognition.
Pharmacokinetics
It is known that similar compounds are rapidly absorbed orally, with a tmax of 1 hour . The plasma protein binding rate is low, suggesting that the likelihood of interactions with other drugs is minimal . The compound has two metabolites, one monohydroxy derivative and one dihydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of metabolites via the kidneys, with about 50% cleared within 24 hours and all cleared within 48 hours . About 25% is excreted via the bile .
Result of Action
Based on its potential interaction with d2 and d3 receptors, it can be inferred that this compound might influence various functions associated with dopamine, such as motor control, reward, and cognition .
Properties
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O4S/c24-16-3-2-14(8-17(16)25)26-21(30)11-34-23-27-18-5-6-29(10-15(18)22(31)28-23)9-13-1-4-19-20(7-13)33-12-32-19/h1-4,7-8H,5-6,9-12H2,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJUWUKFSSKAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)F)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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